An In-depth Technical Guide to N-(3-Aminopropyl)morpholine (CAS 123-00-2)
An In-depth Technical Guide to N-(3-Aminopropyl)morpholine (CAS 123-00-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Aminopropyl)morpholine, with CAS number 123-00-2, is a versatile bifunctional molecule featuring a morpholine (B109124) ring and a primary aminopropyl side chain. This unique structure imparts a combination of properties that make it a valuable intermediate and additive in a wide array of industrial and research applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical protocols, and key applications of N-(3-Aminopropyl)morpholine, with a focus on its roles as a curing agent for epoxy resins and as a corrosion inhibitor.
Core Properties
N-(3-Aminopropyl)morpholine is a colorless to pale yellow liquid with a characteristic mild amine-like odor. It is highly soluble in water and miscible with many polar organic solvents. Its bifunctional nature, containing both a tertiary amine within the morpholine ring and a reactive primary amine, makes it a highly versatile chemical intermediate.
Physicochemical Data
The following table summarizes the key physicochemical properties of N-(3-Aminopropyl)morpholine.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆N₂O | |
| Molecular Weight | 144.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Mild amine-like | |
| Density | ~0.97 - 0.987 g/cm³ at 20-25 °C | [1] |
| Melting Point | Approximately -15 °C | [1] |
| Boiling Point | 224 - 258 °C at 760 mmHg | [1] |
| Flash Point | ~117 °C (closed cup) | |
| Refractive Index (n²⁰/D) | ~1.4761 | [1] |
| Water Solubility | Soluble/Miscible | |
| pKa | 10.30 ± 0.10 (Predicted) |
Spectral Data
The structural identity of N-(3-Aminopropyl)morpholine can be confirmed by various spectroscopic techniques.
| Spectroscopy | Key Features and Observations | Reference(s) |
| ¹H NMR | Spectra available, detailed peak assignments would require further analysis. | [2][3][4] |
| ¹³C NMR | Spectra available, detailed peak assignments would require further analysis. | [3][5] |
| Infrared (IR) | Spectra available, showing characteristic amine and ether stretches. | [6] |
| Mass Spectrometry (MS) | Mass spectra available, showing parent ion and characteristic fragmentation patterns. | [1][6][7][8] |
Synthesis and Purification
Synthesis Protocols
N-(3-Aminopropyl)morpholine is commonly synthesized through the reaction of morpholine with a suitable three-carbon synthon. One documented method involves the reduction of 3-(4-morpholinyl)propanenitrile.[1][7] Another industrial route is the alkylation of morpholine with 3-chloropropylamine (B7771022) hydrochloride. A patented method describes the reaction of morpholine with acrylonitrile (B1666552) to form 3-morpholino acrylonitrile, followed by hydrogenation.[9][10]
Example Experimental Protocol: Reduction of 3-(4-morpholinyl)propanenitrile [1][7]
-
To a reaction vessel, add 3-(4-morpholinyl)propanenitrile (0.1 mol), 15 mL of tert-butanol, anhydrous nickel(II) chloride (0.008 mol), and sodium borohydride (B1222165) (0.016 mol).
-
Heat the reaction mixture to 70 °C and maintain for 8 hours.
-
Upon completion, the reaction yields N-(3-Aminopropyl)morpholine.
-
The product can be purified by distillation.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of N-(3-Aminopropyl)morpholine. Due to the polar nature of amines, derivatization may be necessary to improve chromatographic performance. A common method involves the conversion of the amine to a more volatile derivative.
General GC-MS Protocol for Amine Analysis: [11][12][13][14]
-
Sample Preparation: Dissolve the sample in a suitable solvent.
-
Derivatization (if necessary): React the sample with a derivatizing agent to increase volatility.
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Separation: Use a capillary column appropriate for amine analysis. The oven temperature program should be optimized to achieve good separation.
-
Detection: Use a mass spectrometer to detect the eluted compounds. The mass spectrum will provide fragmentation patterns for identification.
Key Applications
Curing Agent for Epoxy Resins
N-(3-Aminopropyl)morpholine serves as a highly effective curing agent and accelerator for epoxy resins. The primary amine group reacts with the epoxide groups of the resin, leading to the formation of a cross-linked polymer network.[15][16] The tertiary amine in the morpholine ring can act as a catalyst, accelerating the curing process.[17][18]
Mechanism of Epoxy Curing with a Primary Amine:
The curing process involves a nucleophilic attack of the primary amine on the carbon atom of the epoxide ring, leading to ring-opening. This initial reaction forms a secondary amine, which can then react with another epoxide group to form a tertiary amine and create a cross-linked structure.[15][16][18][19]
Corrosion Inhibitor
Amines, including morpholine derivatives, are effective corrosion inhibitors for metals, particularly in acidic environments.[20][21] The inhibitory action is attributed to the adsorption of the amine molecules onto the metal surface, forming a protective barrier that hinders the corrosion process.[22][23][24][25]
Mechanism of Corrosion Inhibition:
The lone pair of electrons on the nitrogen atoms of N-(3-Aminopropyl)morpholine can coordinate with the vacant d-orbitals of the metal atoms on the surface. This leads to the formation of a protective film that isolates the metal from the corrosive medium. The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[24][25]
References
- 1. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]
- 2. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR spectrum [chemicalbook.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(3-Aminopropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Morpholinepropanamine [webbook.nist.gov]
- 9. CN1286825C - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 10. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Epoxy - Wikipedia [en.wikipedia.org]
- 16. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 17. hanepoxy.net [hanepoxy.net]
- 18. appliedpoleramic.com [appliedpoleramic.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
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- 24. mdpi.com [mdpi.com]
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